molecular formula C17H15BrF2N2O2S B2922401 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 1904096-36-1

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No.: B2922401
CAS No.: 1904096-36-1
M. Wt: 429.28
InChI Key: APEJVCNJZLKZKB-UHFFFAOYSA-N
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Description

The compound "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone" is a structurally complex molecule featuring a pyrrolidine ring linked to a brominated pyridine moiety and a substituted phenyl group. The presence of a bromine atom at the 3-position of the pyridine ring and a difluoromethylthio group on the phenyl ring distinguishes it from related derivatives.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O2S/c18-13-5-3-8-21-15(13)24-11-7-9-22(10-11)16(23)12-4-1-2-6-14(12)25-17(19)20/h1-6,8,11,17H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJVCNJZLKZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone" typically involves multi-step organic synthesis, beginning with the preparation of the bromopyridine derivative, followed by its reaction with pyrrolidine and subsequent incorporation of the difluoromethylthio group. The reactions might use common reagents like bases, solvents, and controlled temperatures.

  • Industrial Production Methods: : Industrial preparation would likely scale up these laboratory methods, focusing on optimizing yields and purity through controlled reaction conditions, purification techniques, and possibly continuous flow chemistry for efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : The compound is likely involved in various organic reactions, including nucleophilic substitution, oxidative addition, and reductive elimination.

  • Common Reagents and Conditions: : Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pressure.

  • Major Products: : Reaction products will vary based on the reagents and conditions but may include derivatives with modified functional groups.

Scientific Research Applications

  • Chemistry: : In chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.

  • Biology: : It may have applications in bioorganic chemistry, particularly in the design of molecules that interact with biological systems.

  • Medicine: : Potentially, it could be explored for its pharmacological properties, given its distinct structure.

  • Industry: : In industrial applications, it may be used in the development of new materials or as a reagent in synthetic processes.

Mechanism of Action

  • Mechanism: : The compound's effects stem from its ability to undergo various chemical reactions, impacting molecular targets through processes like binding interactions or covalent modifications.

  • Molecular Targets and Pathways: : Depending on its use, it may interact with enzymes, receptors, or other biomolecules, initiating specific biochemical pathways.

Comparison with Similar Compounds

Research Findings and Bioactivity Insights

  • Thiophene Analogs : The thiophene-containing analog (Table 1) may exhibit distinct bioactivity profiles due to sulfur’s role in redox reactions, though its specific applications remain unexplored in the provided evidence .

Biological Activity

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone , referred to as Compound X, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of Compound X, focusing on its synthesis, characterization, and pharmacological evaluations.

Chemical Structure and Properties

Compound X features a complex structure that includes:

  • A pyrrolidine ring
  • A bromopyridine moiety
  • A difluorophenyl group

Its molecular formula is C13H17BrN2O3C_{13}H_{17}BrN_{2}O_{3}, with a molecular weight of 329.19 g/mol. The presence of halogen atoms and heteroatoms suggests unique reactivity and biological interactions that are crucial for its pharmacological profile .

Synthesis

Compound X can be synthesized through various methodologies, including:

  • Chemodivergent approaches : Utilizing α-bromoketones and 2-aminopyridines under controlled reaction conditions.
  • Multistep synthesis : Incorporating different functional groups to enhance biological activity.

Careful control of reaction conditions is essential to achieve high yields and purity .

Biological Activity

The biological activity of Compound X can be evaluated through a range of pharmacological assays. Compounds with similar structures often exhibit significant activities, including:

Antimicrobial Activity

Preliminary studies indicate that derivatives of bromopyridine and pyrrolidine can possess antimicrobial properties. For example:

  • 3-Bromopyridine has demonstrated antimicrobial and anticancer activities.
  • Pyrrolidine derivatives have shown neuroactive properties.

Anticancer Activity

Research suggests that compounds structurally similar to Compound X may have anticancer effects. The following table summarizes related compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Biological Activity
3-BromopyridineBromine-substituted pyridineAntimicrobial, anticancer
Pyrrolidine DerivativesContain pyrrolidine ringNeuroactive properties
Difluorophenyl CompoundsFluorinated phenyl groupsAntitumor activity

The unique combination of a brominated heterocycle with a difluorinated aromatic system in Compound X may confer distinct pharmacological profiles, particularly in terms of solubility and metabolic stability.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of similar compounds in various biological assays:

  • Antiproliferative Assays : Compounds with structural similarities to Compound X were tested against various cancer cell lines, showing promising results in inhibiting cell growth.
  • Molecular Docking Studies : Computational studies suggested that the binding affinity of Compound X to specific protein targets could be significant, indicating potential therapeutic applications.

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXD for phase solution and SHELXL for refinement) is the gold standard. Ensure crystal quality by optimizing recrystallization solvents (e.g., dichloromethane/hexane). Data collection at low temperatures (~100 K) minimizes thermal motion artifacts. Hydrogen bonding and halogen interactions (e.g., Br···π) should be analyzed to confirm stereochemistry .

Q. What spectroscopic methods are suitable for confirming the compound’s structural integrity?

Answer: Use a combination of:

  • FT-IR : Verify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-S at ~600–700 cm⁻¹).
  • NMR : Assign pyrrolidine protons (δ 3.0–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and difluoromethylthio (δ ~4.5 ppm, split by 19^{19}F coupling).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Reference standards and solvent blanks are critical for eliminating artifacts .

Q. How can researchers assess the compound’s purity for biological assays?

Answer: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typical for in vitro studies. For trace impurities, LC-MS/MS identifies byproducts (e.g., bromine loss or thioether oxidation) .

Advanced Research Questions

Q. What strategies mitigate sample degradation during long-term stability studies?

Answer:

  • Store lyophilized samples under inert gas (Ar) at –80°C to prevent hydrolysis/oxidation.
  • For solutions, use stabilizers like 1% DMSO or 0.1% BHT in anhydrous solvents. Monitor degradation via periodic LC-MS and adjust storage conditions if new peaks emerge (e.g., sulfoxide formation from thioether oxidation) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps. Focus on:

  • Electrophilic centers (e.g., carbonyl carbon, bromopyridine).
  • Nucleophilic attack susceptibility at the pyrrolidine oxygen or difluoromethylthio group. Compare with experimental kinetic data (e.g., reaction rates with amines/thiols) .

Q. What experimental design considerations address contradictions in bioactivity data across batches?

Answer:

  • Batch variability analysis : Test each batch’s solubility (e.g., DMSO stock concentration vs. PBS precipitation).
  • Metabolite profiling : Use LC-HRMS to identify degradation products interfering with assays (e.g., dehalogenated derivatives).
  • Positive controls : Include structurally similar analogs with known activity to validate assay reproducibility .

Q. How can synthetic routes be optimized to improve yield of the pyrrolidine-thioether linkage?

Answer:

  • Stepwise coupling : First, synthesize the 3-bromopyridinyloxy-pyrrolidine intermediate via Mitsunobu reaction (DIAD, PPh₃), then couple to the difluoromethylthio-phenyl fragment using EDCI/HOBt.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, minimizing side reactions (e.g., epimerization). Monitor by TLC (silica, 1:1 EtOAc/hexane) .

Data Analysis & Interpretation

Q. How should researchers resolve conflicting crystallographic data regarding bond angles in the pyrrolidine ring?

Answer:

  • Compare multiple datasets (≥3 crystals) to assess conformational flexibility.
  • Use SHELXL’s restraints for flexible moieties (e.g., AFIX 66 for puckered pyrrolidine).
  • Validate with DFT-optimized geometries to distinguish static disorder from dynamic motion .

Q. What statistical methods validate the reproducibility of spectroscopic data across labs?

Answer:

  • Interlaboratory studies using ANOVA to compare NMR/FT-IR results.
  • Principal Component Analysis (PCA) on raw spectral data to identify outlier batches.
  • Reference materials (e.g., NIST-traceable standards) ensure instrument calibration .

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